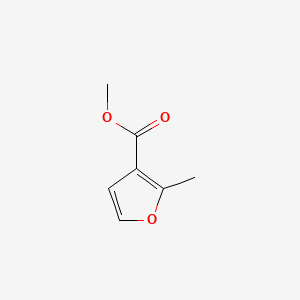











|
REACTION_CXSMILES
|
N[C@H:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])C.N1C=CC=C[CH:10]=1.Cl[CH2:16][CH:17]=[O:18].Cl>>[CH3:10][O:8][C:6]([C:2]1[CH:3]=[CH:5][O:18][C:17]=1[CH3:16])=[O:7]
|


|
Name
|
methyl ester
|
|
Quantity
|
58.055 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C(C)C)C(=O)O
|
|
Name
|
dolomite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.988 kg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
87.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
dolomite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
are metered in within one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
About 4 hours after the onset of the reaction
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
light heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating to 75°-80° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
To the reaction mixture cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of phases the aqueous bottom layer
|
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
|
Type
|
WASH
|
|
Details
|
the organic layer washed with 76 liters of water
|
|
Type
|
CUSTOM
|
|
Details
|
For better phase separation, about 2 kg
|
|
Type
|
ADDITION
|
|
Details
|
salt are added
|
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The yield in 2-methyl-3-carboxylic acid methyl ester
|


Reaction Time |
6.5 (± 0.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1=C(OC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |